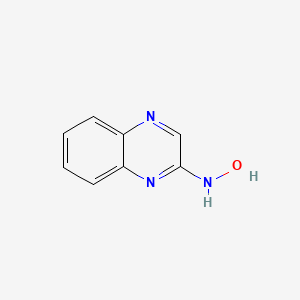

2-Quinoxalinamine, N-hydroxy-

Description

Significance of Quinoxaline (B1680401) Scaffolds in Advanced Chemical Research

Quinoxaline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. google.comrsc.orgmdpi.comwikipedia.org These activities are attributed to the ability of the quinoxaline nucleus to interact with various biological targets. The planar, aromatic nature of the quinoxaline system allows it to intercalate into DNA, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with proteins and enzymes. derpharmachemica.com

The functionalization of the quinoxaline core allows for the fine-tuning of its properties, leading to the discovery of compounds with enhanced or novel activities. Modifications at various positions of the quinoxaline ring have yielded derivatives with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. wikipedia.orglehigh.edu For instance, quinoxaline 1,4-dioxides are a well-studied class of compounds with significant antibacterial and antitumoral activities, where the N-oxide groups are crucial for their biological action. nih.gov

Unique Structural Attributes of N-hydroxy-Quinoxalinamines for Research Exploration

The introduction of an N-hydroxyamino group (-NHOH) at the 2-position of the quinoxaline scaffold in 2-Quinoxalinamine, N-hydroxy- introduces several unique structural and electronic features that are ripe for research exploration. This functional group is known to exhibit prototropic tautomerism, existing in equilibrium with its oxime form, 2(1H)-Quinoxalinone, oxime . wikipedia.orgnih.gov This tautomerism can be influenced by the solvent, pH, and temperature, potentially altering the compound's chemical reactivity and biological interactions. beilstein-journals.orgmdpi.comchimia.ch

The N-hydroxyamino group is a known metal-chelating moiety. mdpi.commdpi.comnih.gov The nitrogen and oxygen atoms of this group can coordinate with metal ions, forming stable complexes. This property is of significant interest in the design of metal-sequestering agents or novel catalysts. Furthermore, the N-hydroxy group can act as both a hydrogen bond donor and acceptor, enhancing the molecule's ability to bind to biological macromolecules.

From a medicinal chemistry perspective, the N-hydroxyamino group can serve as a bioisostere for other functional groups, such as carboxylic acids or amides, potentially leading to improved pharmacokinetic profiles or novel biological activities. google.com The analogous 2-aminopyridine (B139424) derivatives are known to possess a broad spectrum of biological activities, suggesting that N-hydroxy-quinoxalinamines could also be a promising class of bioactive molecules. rsc.orgnih.govresearchgate.netsioc-journal.cn

Overview of Current Research Trajectories for 2-Quinoxalinamine, N-hydroxy-

Currently, there is a notable lack of specific published research focusing exclusively on 2-Quinoxalinamine, N-hydroxy- . The majority of research on quinoxaline derivatives investigates modifications at other positions or different functional groups. However, based on the known chemistry of its constituent parts, several research trajectories can be envisioned:

Synthesis and Characterization: The development of efficient and selective synthetic routes to 2-Quinoxalinamine, N-hydroxy- and its derivatives is a fundamental first step. rsc.orgnih.gov Detailed characterization using modern spectroscopic techniques would be essential to fully understand its structure, including the tautomeric equilibrium. universalclass.comyoutube.com

Medicinal Chemistry: Exploration of its potential as an antibacterial, antifungal, or anticancer agent is a logical path, given the broad bioactivity of the quinoxaline scaffold. nih.gov The metal-chelating properties of the N-hydroxyamino group could be exploited to develop agents that target metalloenzymes or disrupt metal homeostasis in pathological conditions. mdpi.commdpi.comnih.gov

Materials Science: The quinoxaline core is known to be a component of fluorescent materials. Investigating the photophysical properties of 2-Quinoxalinamine, N-hydroxy- and its metal complexes could lead to the development of new sensors or imaging agents. researchgate.net

Compound Data

While detailed experimental data for 2-Quinoxalinamine, N-hydroxy- is scarce in the public domain, the following table summarizes its basic computed properties.

| Property | Value | Source |

| IUPAC Name | N-quinoxalin-2-ylhydroxylamine | nih.gov |

| Synonyms | 2(1H)-Quinoxalinone, oxime | nih.gov |

| Molecular Formula | C₈H₇N₃O | nih.gov |

| Molecular Weight | 161.16 g/mol | nih.gov |

| CAS Number | 41443-27-0 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-quinoxalin-2-ylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYDXHIOJFHUOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419627 | |

| Record name | NSC383124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41443-27-0 | |

| Record name | NSC383124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Quinoxalinamine, N Hydroxy and Its Precursors

Established Synthetic Pathways to the Quinoxaline (B1680401) Core

The quinoxaline scaffold is a nitrogen-containing heterocyclic system that has been the subject of extensive synthetic exploration. ijirt.orgarabjchem.orgnih.gov Traditional and contemporary methods provide access to a diverse array of substituted quinoxalines.

Condensation Reactions in Quinoxaline Synthesis

The most classical and widely employed method for synthesizing the quinoxaline ring system is the condensation reaction between an ortho-phenylenediamine (or a substituted analogue) and a 1,2-dicarbonyl compound. ijirt.orgnih.govbioinfopublication.orgencyclopedia.pub This reaction, first reported by Körner and Hinsberg in 1884, forms the basis for many synthetic approaches to quinoxalines. encyclopedia.pub

Typically, this condensation is carried out in refluxing ethanol (B145695) or acetic acid, with reaction times ranging from 2 to 12 hours. bioinfopublication.orgsapub.org The yields for this traditional method can vary significantly, generally falling between 34% and 85%. bioinfopublication.orgsapub.org The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and dehydration to afford the quinoxaline product.

Over the years, numerous modifications and improvements have been developed to enhance the efficiency and applicability of this condensation reaction. These include the use of various catalysts and reaction conditions to improve yields and shorten reaction times. bioinfopublication.orgsapub.org

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

| 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine (B120857) | Benzil | Ethanol, reflux | 2,3-Diphenylquinoxaline | 92 | nih.gov |

| o-Phenylenediamine | Glyoxal | Methanol (B129727), room temp, 1 min | Quinoxaline | 93 | thieme-connect.com |

| 4,5-Dimethyl-o-phenylenediamine | Butane-2,3-dione | Methanol, room temp, 1 min | 2,3,6,7-Tetramethylquinoxaline | 96 | thieme-connect.com |

| o-Phenylenediamine | Benzil | Glycerol/Water, 90°C, 4-6 min | 2,3-Diphenylquinoxaline | 85-91 | encyclopedia.pub |

Catalytic Approaches in Quinoxaline Ring Formation

To overcome the limitations of traditional condensation reactions, such as harsh conditions and long reaction times, various catalytic systems have been developed. These catalysts often allow the reaction to proceed under milder conditions with improved efficiency. arabjchem.orgbioinfopublication.org

A wide range of catalysts have been successfully employed, including:

Metal Catalysts: Copper sulphate pentahydrate, cerium (IV) ammonium (B1175870) nitrate, palladium acetate, and various ruthenium complexes have been shown to effectively catalyze quinoxaline synthesis. bioinfopublication.orgsapub.org For instance, copper-catalyzed cascade cycloamination has been reported as a method for quinoxaline synthesis. researchgate.net

Acid Catalysts: Both Brønsted and Lewis acids can promote the condensation reaction. Examples include phenol, oxalic acid, and silica-supported perchloric acid (HClO4-SiO2). sapub.orgorientjchem.orgacgpubs.org

Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. arabjchem.org Examples include polymer-supported sulphanilic acid, montmorillonite (B579905) K-10 clay, and magnetic nanoparticles like Fe3O4. arabjchem.orgencyclopedia.pubrsc.org These catalysts can often be recovered by simple filtration and reused multiple times without significant loss of activity. arabjchem.orgencyclopedia.pub

Table 2: Comparison of Catalytic Methods for Quinoxaline Synthesis

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Polymer Supported Sulphanilic Acid | Ethanol | Room Temperature | 40 min | 88 | arabjchem.org |

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | 2 h | 92 | nih.gov |

| Tetraethylammonium (B1195904) Bromate (B103136) | Water | Room Temperature | 20-45 min | up to 92 | bioinfopublication.org |

| Phenol | Ethanol/Water | Room Temperature | 2-3 h | 85-92 | sapub.orgacgpubs.org |

| Fe3O4@SiO2/Schiff base/Co(II) | Ethanol/Water | Room Temperature | Not specified | 95 | rsc.org |

Approaches for N-hydroxylation in Heterocyclic Synthesis

N-hydroxylation is a crucial transformation for introducing a hydroxyl group onto a nitrogen atom within a heterocyclic ring. This functional group can significantly alter the biological properties of the parent molecule. The N-hydroxylation of aromatic amines is a key metabolic activation step for many carcinogens, often mediated by cytochrome P450 enzymes. nih.govoup.comoup.com

In a synthetic context, N-hydroxylation can be achieved through various methods. One common approach involves the oxidation of the corresponding amine. Reagents like m-chloroperbenzoic acid (mCPBA) are often used for the N-oxidation of heterocyclic amines. orgsyn.org For instance, the oxidation of an aminoacetonitrile (B1212223) derivative with mCPBA leads to the formation of the corresponding N-oxide. orgsyn.org

Another strategy involves the use of peracetic acid in the presence of an acid catalyst, such as sulfuric acid, to achieve N-oxidation. google.com The development of methods for the synthesis of N-aryl-N-hydroxy carbamates provides versatile building blocks for more complex N-hydroxylated structures. organic-chemistry.org

The study of the metabolism of heterocyclic aromatic amines has provided insights into the enzymatic N-hydroxylation process. For example, recombinant human cytochrome P450 enzymes, particularly P450 1A2, have been shown to catalyze the N-hydroxylation of various heterocyclic amines, including those with quinoxaline-like structures. oup.comoup.com Understanding these enzymatic pathways can inspire the development of biomimetic synthetic methods.

Direct and Indirect Synthetic Routes to 2-Quinoxalinamine, N-hydroxy-

The synthesis of 2-Quinoxalinamine, N-hydroxy- can be approached through both direct and indirect routes.

Direct routes would ideally involve the introduction of the N-hydroxyamino group in a single step or a straightforward sequence. One potential direct approach is the palladium-catalyzed reductive annulation of catechols and nitroarylamines, which provides access to novel quinoxaline derivatives. rsc.org While not explicitly forming the N-hydroxyamino group, this method highlights the potential for innovative cyclization strategies.

Indirect routes typically involve the synthesis of a pre-functionalized quinoxaline precursor followed by modification to install the N-hydroxyamino group. A common strategy would be to first synthesize 2-aminoquinoxaline. This can be achieved through various methods, including the reaction of o-phenylenediamine with appropriate precursors. chemsynthesis.com Once 2-aminoquinoxaline is obtained, it can be subjected to N-hydroxylation conditions.

Another indirect pathway could involve the synthesis of a 2-haloquinoxaline, such as 2-chloroquinoxaline (B48734). ripublication.com This intermediate can then undergo nucleophilic substitution with hydroxylamine (B1172632) or a protected equivalent, followed by deprotection if necessary, to yield the desired 2-Quinoxalinamine, N-hydroxy-. For instance, a four-step synthesis to produce 7-Fluoro-N-(4-fluorobenzyl)-2-quinoxalinamine has been reported, starting from 4-fluoro-2-nitroaniline. nih.gov A similar multi-step approach could be envisioned for the synthesis of the title compound.

Green Chemistry Principles in the Synthesis of N-hydroxy-Quinoxalinamines

The principles of green chemistry are increasingly being applied to the synthesis of quinoxalines and their derivatives to reduce environmental impact and improve sustainability. ijirt.orgbioinfopublication.org Key areas of focus include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. ijirt.org

Solvent-Free and Aqueous Medium Reactions

A significant advancement in the green synthesis of quinoxalines is the development of solvent-free and aqueous-based reaction systems. arabjchem.orgbioinfopublication.orgrsc.orgscilit.comresearchgate.net These approaches minimize the use of volatile and often toxic organic solvents.

Solvent-free synthesis can be achieved by grinding the reactants together, sometimes with a solid catalyst like silica (B1680970) gel or L-proline, or by using mechanochemical methods like homogenization. rsc.orgscilit.comsharif.edursc.org For example, a reagent-free and catalyst-free method involving homogenization of 1,2-diamines and 1,2-dicarbonyl compounds can produce quinoxalines in minutes with a near-zero E-factor. rsc.orgrsc.org Microwave-assisted solvent-free synthesis has also proven to be an effective and rapid method. mdpi.com

Aqueous medium reactions offer an attractive alternative, as water is a non-toxic, inexpensive, and environmentally friendly solvent. bioinfopublication.orgresearchgate.net The condensation of 1,2-diamines and 1,2-dicarbonyl compounds has been successfully carried out in water, often facilitated by a catalyst such as tetraethylammonium bromate or a reusable solid acid catalyst like Amberlyst-15. bioinfopublication.orgresearchgate.netdntb.gov.ua These methods are often characterized by simple work-up procedures and high yields. bioinfopublication.orgresearchgate.net

Table 3: Green Synthetic Approaches to Quinoxalines

| Method | Catalyst | Reaction Conditions | Key Advantages | Reference |

| Homogenization | None | Solvent-free, 4000 rpm, few minutes | Rapid, work-up free, near-zero E-factor | rsc.orgrsc.org |

| Microwave Irradiation | None | Solvent-free | Short reaction times, good yields | mdpi.com |

| Aqueous Synthesis | Tetraethylammonium Bromate | Room Temperature | Environmentally benign, easy workup | bioinfopublication.orgresearchgate.net |

| Solvent-free Grinding | Silica Gel | Room Temperature | Simple, non-chromatographic purification | scilit.com |

| Methanol as Solvent | None | Room Temperature, 1 minute | Highly efficient, scalable, catalyst-free | thieme-connect.com |

The application of these green principles to the synthesis of N-hydroxy-quinoxalinamines would involve adapting the established green methods for quinoxaline core formation and developing environmentally friendly N-hydroxylation procedures.

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. udayton.edu This methodology is particularly effective for the synthesis of heterocyclic compounds like quinoxalines. nih.govresearchgate.net

One prominent microwave-assisted strategy for preparing substituted quinoxalines involves the nucleophilic aromatic substitution (NAS) on a halo-quinoxaline precursor. udayton.edu For the synthesis of 2-Quinoxalinamine, N-hydroxy-, a plausible route would involve the reaction of a 2-haloquinoxaline, such as 2-chloroquinoxaline, with hydroxylamine or a protected derivative in the presence of a base. The use of microwave irradiation can significantly reduce the reaction time from hours to mere minutes. udayton.edu

Research into the microwave-assisted synthesis of various quinoxaline derivatives has shown that reaction conditions can be optimized for efficiency. For instance, experiments involving the reaction of dichloroquinoxaline with various nucleophiles were successfully carried out at 160°C for just 5 minutes, often in a solvent-free environment, which presents a significant advantage in terms of green chemistry. udayton.edu

Table 1: Illustrative Microwave-Assisted Synthesis Conditions for Substituted Quinoxalines This table is based on the methodology reported for the synthesis of N2,N3-dibenzylquinoxaline-2,3-diamine and is presented as a plausible model for the synthesis of N-hydroxy-2-quinoxalinamine. udayton.edu

| Parameter | Value |

| Precursor | 2-Chloroquinoxaline |

| Nucleophile | Hydroxylamine |

| Temperature | 160°C |

| Reaction Time | 5 minutes |

| Environment | Solvent-Free |

| Base | Triethylamine |

The synthesis of quinoxaline precursors, such as substituted o-phenylenediamines, can also be facilitated by microwave irradiation, providing a rapid and efficient route to the key building blocks required for the final condensation step. researchgate.net

Optimization of Synthetic Efficiency and Yield for N-hydroxy-Quinoxalinamines

Optimizing the synthetic efficiency and yield is a critical aspect of chemical manufacturing. For quinoxalinamines, this involves fine-tuning various reaction parameters, including solvent systems, catalysts, temperature, and reaction time.

A modern approach to accelerate this optimization process is the use of high-throughput screening methods. One such technique employs microdroplet reactions to rapidly assess a wide range of conditions. nih.gov The most common method for synthesizing the quinoxaline core is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. nih.gov To produce N-hydroxy-2-quinoxalinamine via this route, a precursor such as an o-phenylenediamine derivative bearing a hydroxylamino group (or a protected form) would be required.

A study utilizing a microdroplet system demonstrated significant rate acceleration and yield improvement compared to conventional bulk-phase reactions for quinoxaline synthesis. nih.gov The optimization process involved varying solvent compositions, reactant concentrations, and the use of acid catalysts. For example, the addition of 0.1% formic acid was found to accelerate the reaction. nih.gov

Table 2: Comparison of Reaction Yields in Microdroplet vs. Bulk Phase Synthesis Data adapted from a study on the synthesis of quinoxaline derivatives from 2,3-diaminotoluene (B30700) and 1,2-indanedione, illustrating the potential for yield optimization. nih.gov

| Reaction Condition | Yield (%) |

| Bulk Phase | 13.05 |

| Microdroplet System | 70.23 |

This high-throughput method allows for the rapid identification of optimal conditions, which can then be scaled up. Key parameters that are typically optimized include:

Solvent System : A mixture of methanol and water (e.g., 1:1 v/v) is often used. nih.gov

Catalyst : The use of a catalytic amount of acid, such as formic acid, can improve reaction rates. nih.gov

Concentration : Reactant concentrations are adjusted to maximize product formation and minimize side reactions.

Temperature : While many microdroplet reactions are conducted at room temperature, temperature can be varied in other synthetic setups to enhance yield. nih.gov

By systematically adjusting these parameters, the synthetic route to N-hydroxy-quinoxalinamines can be made more efficient, resulting in higher yields and purity of the final product.

Chemical Reactivity and Transformation Mechanisms of 2 Quinoxalinamine, N Hydroxy

Electrophilic Substitution Reactions on the Quinoxaline (B1680401) System

The quinoxaline nucleus is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution compared to benzene (B151609). The introduction of an N-oxide or N-hydroxy functionality further deactivates the ring towards electrophilic attack. This deactivation stems from the electron-withdrawing inductive effect of the N-oxide group. acs.org

Nucleophilic Substitution Reactions and Patterns on Quinoxaline N-Oxides and Related Structures

In stark contrast to its deactivation towards electrophiles, the N-hydroxy moiety, akin to an N-oxide, significantly activates the quinoxaline ring for nucleophilic substitution. acs.org The electron-withdrawing nature of the N-oxide function renders the carbon atoms of the heterocyclic ring, particularly at positions 2 and 3, highly electrophilic and susceptible to attack by nucleophiles. The presence of the N-hydroxyamino group at the 2-position means that further nucleophilic substitution would likely target the 3-position.

Studies on 2-monosubstituted quinoxalines have shown that the nature of the substituent at the C-2 position critically influences the feasibility of subsequent nucleophilic substitution at C-3. nih.govresearchgate.netresearchgate.net While substituents like phenyl or butyl groups readily allow for the introduction of various C-nucleophiles, an amino group at the 2-position is less activating. nih.govresearchgate.net Research indicates that 2-aminoquinoxaline derivatives react only with strong alkyl nucleophiles, such as organolithium reagents (e.g., n-BuLi). nih.gov This suggests that 2-Quinoxalinamine, N-hydroxy- would likely undergo nucleophilic substitution at the C-3 position primarily with potent nucleophiles.

A specific type of nucleophilic substitution applicable to quinoxaline N-oxides is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the introduction of various substituents, such as cyanoalkyl groups, onto the electron-deficient ring system. acs.org

The general reactivity pattern for nucleophilic attack on quinoxaline N-oxides is summarized below:

| Position | Reactivity towards Nucleophiles | Notes |

| C-2, C-3 | Highly Activated | The primary sites for nucleophilic attack due to the strong electron-withdrawing effect of the ring nitrogens and the N-oxide group. |

| C-6, C-7 | Activated | These positions on the benzene ring are also activated for nucleophilic substitution, especially if a good leaving group is present. acs.org |

Oxidative and Reductive Transformations Involving the N-hydroxy Moiety

The N-hydroxy moiety is a redox-active functional group, capable of undergoing both oxidation and reduction.

Reductive Transformations: The N-oxide function in quinoxaline 1,4-dioxides is a key determinant of their biological activity, which is often initiated by bioreduction. frontiersin.orgnih.gov This reduction can proceed stepwise, first to the mono-N-oxide and then to the fully reduced quinoxaline. The N-hydroxy functionality can be considered an intermediate in the reduction of a quinoxaline N-oxide or a related nitro compound. The reduction of the N-hydroxy group would lead to the corresponding 2-aminoquinoxaline. Enzymatic reduction of quinoxaline N-oxides, catalyzed by enzymes like aldehyde oxidase, has been reported and often involves the generation of radical species that contribute to their biological effects. frontiersin.orgnih.govnih.gov

Oxidative Transformations: The N-hydroxyamino group can be oxidized by various chemical agents. Analogous N-hydroxy compounds, such as N-hydroxyguanidines and hydroxamic acids, have been shown to undergo oxidation to produce reactive nitrogen species like nitroxyl (B88944) (HNO) or nitric oxide (NO). nih.gov Oxidation of N-hydroxyguanidines with agents like lead tetra-acetate or potassium ferricyanide (B76249) can generate nitric oxide, while other oxidants may yield nitroxyl, which subsequently dimerizes and dehydrates to nitrous oxide (N₂O). nih.gov It is plausible that 2-Quinoxalinamine, N-hydroxy- would exhibit similar behavior, serving as a potential donor of NO or HNO upon oxidation. This reactivity underscores the potential for the N-hydroxy moiety to participate in significant biological redox cycles.

Acid-Base Properties and Prototropic Equilibria of N-hydroxy-Quinoxalinamines

The structure of 2-Quinoxalinamine, N-hydroxy- contains multiple sites for protonation and deprotonation, as well as the potential for several tautomeric equilibria.

Acid-Base Properties: The molecule possesses both basic and acidic centers. The ring nitrogen atoms are basic, as is the exocyclic amino nitrogen. The N-hydroxy group provides an acidic proton. The pKa of hydroxylamine (B1172632) itself is approximately 6.0 for its conjugate acid (NH₃OH⁺), indicating the basicity of the nitrogen, while the hydroxyl proton is much less acidic. The quinoxaline scaffold influences these properties; the electron-withdrawing nature of the ring system is expected to decrease the basicity of the exocyclic amino group and increase the acidity of the N-OH proton compared to their aliphatic counterparts.

Prototropic Equilibria: Prototropic tautomerism involves the migration of a proton accompanied by the rearrangement of double bonds. For 2-Quinoxalinamine, N-hydroxy-, several tautomeric forms can be envisioned:

Amino-Imino Tautomerism: The 2-amino group can exist in equilibrium with its 2-imino tautomer, where the proton has migrated from the exocyclic nitrogen to the ring nitrogen at position 1. This is a common feature in 2-amino substituted N-heterocycles.

Hydroxylamine-Oxime Tautomerism: The N-hydroxyamino functionality itself can undergo tautomerization. It can exist in equilibrium with an oxime-like form. This equilibrium adds another layer of complexity to the molecule's structure and reactivity.

These equilibria can be represented as follows:

Amino Form: The structure as named, 2-(hydroxyamino)quinoxaline.

Imino Form: 2-imino-1,2-dihydroquinoxaline-1-ol.

Oxime/Nitroso Analogs: Further tautomerism involving the N-OH group could lead to oxime-like structures, although the amino and imino forms are generally considered more significant for this scaffold.

The relative populations of these tautomers depend on factors such as the solvent, pH, and temperature.

Rearrangement Reactions Involving the Quinoxalinamine N-hydroxy Functionality

The N-arylhydroxylamine motif present in 2-Quinoxalinamine, N-hydroxy- is susceptible to characteristic acid-catalyzed rearrangements.

Bamberger Rearrangement: The most pertinent transformation is the Bamberger rearrangement, which is the reaction of N-phenylhydroxylamines in the presence of strong aqueous acid to yield p-aminophenols. wikipedia.org The mechanism proceeds via protonation of the hydroxylamine oxygen, followed by the elimination of a water molecule to generate a reactive nitrenium ion intermediate. beilstein-journals.org This electrophilic intermediate is then attacked by a nucleophile, typically water, at the para-position of the aromatic ring. acs.orgacs.org

For 2-Quinoxalinamine, N-hydroxy-, this rearrangement would involve the formation of a quinoxalinyl-nitrenium ion. Subsequent attack by water would likely occur on the benzene portion of the quinoxaline ring system, potentially leading to the formation of a hydroxy-amino-quinoxalinamine derivative. The precise regiochemistry of the nucleophilic attack would be influenced by the electronic effects of the pyrazine (B50134) ring.

Other rearrangements known for N-oxides, such as the Meisenheimer or Polonovski reactions, are also theoretically possible under specific conditions, particularly if the N-hydroxyamino group is further derivatized (e.g., alkylated or acylated). acs.org

Metal-Catalyzed Coupling Reactions with N-hydroxy-Quinoxalinamine Derivatives

The N-hydroxyamino group, much like an N-oxide, can function as an effective directing group in metal-catalyzed C-H functionalization reactions. nih.govresearchgate.net This capability provides a powerful tool for the regioselective introduction of new substituents onto the quinoxaline scaffold.

Directed Ortho Metalation (DoM): The heteroatoms of the N-hydroxyamino group can act as a Lewis basic site to coordinate with organolithium reagents. This coordination, known as a complex-induced proximity effect, facilitates the deprotonation of the nearest ortho-position by the strong base. wikipedia.orgbaranlab.org For 2-Quinoxalinamine, N-hydroxy-, this would direct metalation (lithiation) to the C-3 position of the quinoxaline ring. The resulting aryllithium intermediate can then be quenched with a wide range of electrophiles to install new functional groups with high regioselectivity.

Transition Metal-Catalyzed C-H Activation: In reactions catalyzed by transition metals like palladium, rhodium, or copper, the N-oxide or a related functionality can serve as a directing group to guide the catalyst to a specific C-H bond. nih.govresearchgate.net For quinoline (B57606) N-oxides, the N-oxide group has been effectively used to direct C-H activation and subsequent functionalization (e.g., arylation, alkylation, amination) at the C-8 position on the benzene ring. nih.gov It is highly probable that the N-hydroxy group in 2-Quinoxalinamine, N-hydroxy- could perform a similar role, directing functionalization to the C-3 position via the formation of a five-membered metallocycle intermediate or potentially to a position on the fused benzene ring. This strategy represents a modern and efficient pathway for the synthesis of complex quinoxaline derivatives. citedrive.com

Derivatization and Functionalization Strategies for 2 Quinoxalinamine, N Hydroxy

Synthesis of N-Oxygenated Quinoxaline (B1680401) Derivatives

The introduction of N-oxide functionalities to the quinoxaline core is a key strategy in the synthesis of new derivatives. The Beirut reaction is a prominent method for creating quinoxaline 1,4-di-N-oxides. nih.govresearchgate.net This reaction involves the condensation of benzofurazan (B1196253) N-oxide derivatives with compounds containing active methylene (B1212753) groups, such as β-diketone esters. nih.govresearchgate.net

Historically, the Beirut reaction was conducted using systems like triethylamine/methanol (B129727) or KOH/methanol, which often required long reaction times ranging from 8 hours to 2 days to achieve yields of 50-80%. nih.gov An improved, more efficient method utilizes a sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) system. This updated protocol significantly shortens reaction times to 2–4 hours while maintaining or improving yields between 60% and 80%. nih.gov

The general procedure for this enhanced synthesis involves adding a β-dicarbonyl compound to a suspension of NaH in anhydrous THF. After a short stirring period, a solution of a benzofurazan N-oxide derivative in THF is added. The reaction proceeds at room temperature, and the resulting solid product is isolated, purified, and extracted to yield the target quinoxaline 1,4-di-N-oxide analogue. nih.govmdpi.com This method has been successfully applied to synthesize a series of novel analogues. nih.gov

| Product Name | Reactants | Yield (%) | Reaction Time (h) | Reference |

| 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide | Benzofuroxan (B160326) N-oxide, Dimethyl malonate | 78.6 | 2 | mdpi.com |

| 2-Carboethoxy-3-hydroxyquinoxaline-di-N-oxide | Benzofuroxan N-oxide, Diethyl malonate | 81.5 | 2 | nih.gov |

| 2-Carboisopropoxy-3-hydroxyquinoxaline-di-N-oxide | Benzofuroxan N-oxide, Diisopropyl malonate | 83.2 | 2 | mdpi.com |

| 2-Carbo-tert-butoxy-3-hydroxyquinoxaline-di-N-oxide | Benzofuroxan N-oxide, Ditertbutyl malonate | 72.5 | 2 | nih.gov |

| 2-Carboethoxy-3-hydroxy-6-chloroquinoxaline-di-N-oxide | 5-Chloro benzofuroxan N-oxide, Diethyl malonate | 65.3 | 4 | nih.gov |

| 2-Carbotertbutoxy-3-hydroxy-6-methoxylquinoxaline-di-N-oxide | 5-Methoxy benzofuroxan N-oxide, Ditertbutyl malonate | 71.2 | 2 | nih.gov |

Functionalization at the Amine and N-hydroxy Groups

Research on the direct functionalization of the 2-(N-hydroxyamino) group on the quinoxaline scaffold is limited, with much of the literature focusing on the chemistry of its tautomeric form, quinoxalin-2(1H)-one. researcher.life The C3 position of the quinoxalin-2(1H)-one ring is a primary site for derivatization through direct C-H functionalization, which is considered a highly cost-effective method for synthesizing a wide range of derivatives. nih.gov

Various multi-component and heterogeneous catalysis reactions have been developed to introduce diverse functional groups at this C3 position. These methods allow for the simultaneous construction of C-C, C-O, C-N, and C-S bonds, among others. nih.govnih.gov For instance, heterogeneous photocatalysts like graphitic carbon nitride (g-C3N4) have been used for the direct C-H hydroxylation of quinoxalin-2(1H)-ones under visible light and an air atmosphere, yielding 3-hydroxyquinoxalin-2(1H)-ones. nih.gov While these reactions modify the carbon adjacent to the nitrogen, they underscore the prevalence of the quinoxalinone tautomer in functionalization strategies.

Substitution Reactions on the Quinoxaline Ring System

The quinoxaline ring is amenable to various substitution reactions, allowing for extensive functionalization. A primary strategy is nucleophilic substitution, which can be used to introduce a wide array of substituents onto the core structure.

One convenient approach is the substitution of hydrogen at the C2 or C3 positions with C-nucleophiles. nih.gov The reactivity of 2-monosubstituted quinoxalines in nucleophilic substitution reactions to form 2,3-disubstituted products is highly dependent on the nature of the existing substituent at the C2 position. For example, 2-phenyl and 2-butyl quinoxalines react readily with alkyl, aryl, heteroaryl, and alkynyl nucleophiles. In contrast, 2-amino and 2-alkynyl quinoxalines demonstrate more limited reactivity, reacting only with strong alkyl nucleophiles like n-BuLi. nih.gov

Another powerful method is the nucleophilic aromatic substitution of hydrogen (SNArH), which can be performed under acidic catalysis. researchgate.net Furthermore, green synthetic methods have been developed, such as the catalyst-free reaction of 2-chloroquinoxaline (B48734) with various amine derivatives in PEG-400 at room temperature. This eco-friendly method rapidly generates 2-amino quinoxaline derivatives in good yields. ripublication.com

| Reaction Type | Substrate | Reagent(s) | Position(s) of Substitution | Product Type | Reference |

| Nucleophilic Substitution | 2-Phenylquinoxaline | n-BuLi, MeMgCl, PhLi, etc. | C3 | 2,3-Disubstituted quinoxaline | nih.gov |

| Nucleophilic Substitution | 2-Chloroquinoxaline | Various amines, PEG-400 | C2 | 2-Amino quinoxaline derivatives | ripublication.com |

| Nucleophilic Aromatic Substitution of Hydrogen (SNArH) | Quinoxaline | C-nucleophiles, Acid catalyst | Heteroaromatic part | Functionalized quinoxalines | researchgate.net |

| Diazotization | 3-Amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline | NaNO₂, HCl | C3-Amine | Diazonium salt for further functionalization | sapub.org |

| C-H Functionalization | Quinoxalin-2(1H)-one | Various (e.g., aryl boronic acids, amines) | C3 | 3-Substituted quinoxalin-2(1H)-ones | nih.govnih.gov |

Design and Synthesis of Advanced 2-Quinoxalinamine, N-hydroxy- Analogues

The design of advanced analogues often involves multi-step synthetic sequences that combine different derivatization strategies to build molecular complexity and tune biological activity. A common approach involves creating a library of related compounds by systematically modifying different regions of the parent structure. nih.gov

One such strategy begins with a core quinoxaline structure, such as 3-methylquinoxalin-2(1H)-one, which is then subjected to a series of reactions to introduce diverse functionalities. nih.gov For example, a precursor can be chlorinated with POCl₃ and then reacted with various nucleophiles to generate a series of analogues with different substituents. nih.gov This approach allows for the exploration of structure-activity relationships (SAR) by observing how changes in specific functional groups impact the compound's properties. nih.govnih.gov

Another design strategy involves the hybridization of the quinoxaline scaffold with other known pharmacophores. For instance, researchers have combined coumarin (B35378) and quinoxaline scaffolds to create novel 2-substituted quinoxaline analogues with potential antiproliferative activity. researcher.life Similarly, 2,3-bifunctionalized quinoxalines have been prepared through the condensation of 1,6-disubstituted-hexane-1,3,4,6-tetraones with various o-phenylenediamines. nih.gov These synthetic routes yield complex, hyper π-conjugated systems whose properties can be finely tuned by adding substituents, such as a nitro group, to the quinoxaline A-ring. nih.gov

| Design Strategy | Core Scaffold | Synthetic Method | Resulting Analogue Class | Reference |

| Systematic Functional Group Modification | Quinoxalin-2(1H)-one / Quinoxaline-2,3(1H,4H)-dione | Chlorination followed by nucleophilic substitution | Series of N-phenyl benzamides and N-phenyl sulfonamides | nih.gov |

| Scaffold Hybridization | Quinoxaline and Coumarin | Multi-step synthesis | Coumarin-quinoxaline hybrids | researcher.life |

| Bifunctionalization | o-Phenylenediamine (B120857) | Condensation with 1,6-disubstituted-hexane-1,3,4,6-tetraones | 2,3-Bifunctionalized quinoxalines with acyl arms | nih.gov |

| N-Oxide Analogue Synthesis | Benzofurazan N-oxide | Improved Beirut Reaction with various β-diketone esters | Quinoxaline 1,4-di-N-oxides with varied ester groups | nih.govmdpi.com |

Spectroscopic Characterization Methodologies for 2 Quinoxalinamine, N Hydroxy and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Quinoxalinamine, N-hydroxy- and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is crucial for identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 2-Quinoxalinamine, N-hydroxy-, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons on the quinoxaline (B1680401) ring system, the amine proton, and the hydroxyl proton.

The aromatic protons of the quinoxaline ring typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) of these protons provide valuable information about their relative positions on the benzene (B151609) portion of the quinoxaline core. For comparison, the aromatic protons of 2-methylquinoxaline (B147225) are observed in the range of 7.55 to 8.75 ppm. chemicalbook.com The proton at position 3 of the quinoxaline ring in 2-quinoxalinone appears at approximately 8.21 ppm. chemicalbook.com

The N-H proton of the amine group and the O-H proton of the hydroxyl group are expected to be observed as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding. These protons can also undergo deuterium (B1214612) exchange upon the addition of D₂O, leading to the disappearance of their signals, which is a useful method for their identification. The N-H proton in 2-quinoxalinone, a related compound, appears significantly downfield at around 12.47 ppm in DMSO-d₆. chemicalbook.com

A hypothetical ¹H NMR data table for 2-Quinoxalinamine, N-hydroxy- is presented below, based on typical chemical shift ranges for similar structures.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H3 | 8.0 - 8.5 | s | Singlet, as there are no adjacent protons. |

| H5/H8 | 7.8 - 8.2 | m | Multiplet, part of the aromatic system. |

| H6/H7 | 7.4 - 7.8 | m | Multiplet, part of the aromatic system. |

| N-H | 5.0 - 8.0 | br s | Broad singlet, exchangeable with D₂O. |

| O-H | 9.0 - 11.0 | br s | Broad singlet, exchangeable with D₂O. |

This table is predictive and based on analogous compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 2-Quinoxalinamine, N-hydroxy- will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the quinoxaline ring are expected to resonate in the aromatic region, typically between 110 and 160 ppm. The carbon atom attached to the N-hydroxyamine group (C2) would likely be found in the more downfield portion of this range due to the electronegativity of the nitrogen and oxygen atoms. The chemical shifts of the other carbons in the quinoxaline ring will be influenced by their position relative to the nitrogen atoms and the N-hydroxyamine substituent. Quaternary carbons, such as C4a and C8a, will generally show weaker signals compared to the protonated carbons.

General chemical shift ranges for carbons in aromatic and heterocyclic systems are well-established. libretexts.org For instance, carbons in aromatic rings typically appear between 125 and 150 ppm. libretexts.org The presence of heteroatoms like nitrogen can shift these values.

A predictive ¹³C NMR data table for 2-Quinoxalinamine, N-hydroxy- is provided below.

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C2 | 150 - 160 | Attached to the N-hydroxyamine group. |

| C3 | 135 - 145 | |

| C4a | 130 - 140 | Quaternary carbon. |

| C5 | 125 - 135 | |

| C6 | 120 - 130 | |

| C7 | 120 - 130 | |

| C8 | 125 - 135 | |

| C8a | 130 - 140 | Quaternary carbon. |

This table is predictive and based on analogous compounds and general chemical shift data.

Advanced NMR techniques are crucial for the complete structural and stereochemical assignment of complex molecules, including derivatives of 2-Quinoxalinamine, N-hydroxy-. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed.

COSY experiments would reveal the coupling relationships between protons, helping to assign the protons on the benzene ring of the quinoxaline system.

HSQC spectroscopy would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, aiding in the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

For derivatives with stereocenters, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov The functional groups present in 2-Quinoxalinamine, N-hydroxy- will have characteristic absorption bands in the IR and Raman spectra.

N-H and O-H Stretching: The N-H and O-H stretching vibrations are expected to appear as broad bands in the region of 3200-3600 cm⁻¹ in the IR spectrum. The broadness is due to hydrogen bonding.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹.

N-O Stretching: The N-O stretching vibration of the N-hydroxy group is expected in the 900-1000 cm⁻¹ region.

Raman spectroscopy, which is based on the inelastic scattering of light, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The symmetric breathing vibrations of the quinoxaline ring would be expected to give a strong signal in the Raman spectrum.

A table of expected IR absorption bands for 2-Quinoxalinamine, N-hydroxy- is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Medium-Strong, Broad |

| N-H Stretch | 3200 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=N, C=C Stretch (aromatic) | 1400 - 1650 | Medium-Strong |

| N-O Stretch | 900 - 1000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoxaline ring in 2-Quinoxalinamine, N-hydroxy- is expected to give rise to strong absorptions in the UV-Vis region.

Quinoxaline derivatives typically exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The introduction of the N-hydroxyamine group, which can act as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoxaline. The exact position and intensity of these bands can be influenced by the solvent polarity. For instance, studies on 2-hydroxyquinoline (B72897) have shown absorption maxima that can be used for its quantification. nih.gov The UV-Vis spectra of some quinoxaline derivatives show that the position of substituents influences the absorption properties. researchgate.net

A hypothetical UV-Vis data table for 2-Quinoxalinamine, N-hydroxy- is presented below.

| Transition | Expected λmax (nm) | Solvent |

| π → π | 250 - 280 | Ethanol (B145695) |

| π → π | 320 - 350 | Ethanol |

| n → π* | > 380 | Ethanol |

This table is predictive and based on the electronic properties of similar aromatic and heterocyclic systems.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 2-Quinoxalinamine, N-hydroxy-, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern of 2-Quinoxalinamine, N-hydroxy- upon ionization is expected to be influenced by the stability of the quinoxaline ring and the nature of the N-hydroxyamine substituent. Aromatic compounds tend to show a prominent molecular ion peak due to their stability. libretexts.org

Characteristic fragmentation pathways could include:

Loss of a hydroxyl radical (•OH): A common fragmentation for N-oxides, which could be analogous to the N-hydroxy group, would result in an [M-17]⁺ peak.

Loss of water (H₂O): This could lead to an [M-18]⁺ peak.

Loss of NO: Fragmentation of a nitrosamine (B1359907) can involve the loss of the NO radical, resulting in a loss of 30 Da. nih.govsemanticscholar.org A similar fragmentation might be possible for the N-hydroxyamine.

Cleavage of the quinoxaline ring: This would lead to smaller fragment ions characteristic of the benzopyrazine core structure. For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org

A predictive table of major fragments for 2-Quinoxalinamine, N-hydroxy- is provided below.

| m/z Value | Possible Fragment | Notes |

| [M]⁺ | Molecular Ion | Should be observable due to the aromatic system. |

| [M-16]⁺ | [M-O]⁺ | Loss of an oxygen atom. |

| [M-17]⁺ | [M-OH]⁺ | Loss of a hydroxyl radical. |

| [M-30]⁺ | [M-NO]⁺ | Possible loss of a nitroso radical. |

This table is predictive and based on the fragmentation patterns of analogous functional groups and ring systems.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a compound.

Despite a thorough search of scientific literature and crystallographic databases, no specific X-ray crystallographic data for the compound 2-Quinoxalinamine, N-hydroxy- has been publicly reported. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available at this time.

While crystallographic studies have been conducted on various derivatives of the quinoxaline core, the strict focus of this article on 2-Quinoxalinamine, N-hydroxy- precludes the inclusion of data from related but structurally distinct compounds. The absence of specific crystallographic data for the title compound means that a data table of its solid-state structural parameters cannot be provided.

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of 2-Quinoxalinamine, N-hydroxy- would be necessary to elucidate its precise solid-state architecture and intermolecular packing. Such a study would provide invaluable insights into its molecular conformation and hydrogen-bonding networks.

Computational Chemistry and Theoretical Investigations of 2 Quinoxalinamine, N Hydroxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comnih.gov For 2-Quinoxalinamine, N-hydroxy-, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and chemical reactivity. ias.ac.in Methods like B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) with basis sets such as 6-311++G(d,p) are commonly employed to obtain accurate predictions of molecular properties. nih.govnih.gov These calculations provide a foundational understanding of the molecule's behavior.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating it can be easily excited. nih.gov For quinoxaline (B1680401) derivatives, electronic transitions, such as those observed in UV-Vis spectra, often correspond to the excitation of an electron from the HOMO to the LUMO. scispace.com Analysis of these orbitals reveals the distribution of electron density and identifies the regions of the molecule most likely to participate in chemical reactions.

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -1.58 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.67 | Difference between ELUMO and EHOMO; relates to chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | 6.25 | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). |

| Electron Affinity (A) | 1.58 | The energy released when an electron is added to the molecule (approximated as -ELUMO). |

| Electronegativity (χ) | 3.915 | A measure of the ability of the molecule to attract electrons ( (I+A)/2 ). nih.gov |

| Chemical Hardness (η) | 2.335 | A measure of resistance to charge transfer ( (I-A)/2 ). A large gap implies a 'hard' molecule. nih.gov |

Note: The data in this table are representative values for illustrative purposes based on typical DFT calculations for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule using a color spectrum.

Red Regions : Indicate areas of negative electrostatic potential, rich in electron density. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen. researchgate.net

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions : Represent areas of neutral or near-zero potential.

For 2-Quinoxalinamine, N-hydroxy-, MEP analysis would likely show negative potential (red) around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the N-hydroxy group, identifying them as key sites for interactions with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govscispace.com

Vibrational Spectroscopy (FT-IR and FT-Raman) : DFT calculations can predict the vibrational frequencies of a molecule. ias.ac.inscispace.com By comparing the calculated wavenumbers with experimental FT-IR and FT-Raman spectra, a detailed assignment of vibrational modes to specific functional groups and bond movements can be achieved. nih.gov

NMR Spectroscopy (1H and 13C) : Theoretical calculations can predict the chemical shifts of hydrogen and carbon atoms. These predicted values, when compared to experimental NMR data, help in the structural elucidation of the molecule. ias.ac.inscispace.com

Electronic Spectroscopy (UV-Vis) : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis absorption spectra. ias.ac.in This helps in understanding the electronic properties and the nature of transitions, such as n→π* or π→π*, within the molecule. scispace.com

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

| N-H Stretch | Amine (NH) | 3470 | 3415 |

| O-H Stretch | Hydroxyl (OH) | 3350 | 3300 |

| C=N Stretch | Quinoxaline Ring | 1610 | 1605 |

| Aromatic C=C Stretch | Quinoxaline Ring | 1560 | 1555 |

Note: The data in this table are hypothetical and serve to illustrate the comparison between calculated and experimental spectroscopic data as described in the literature. scispace.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govnih.gov MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions with other molecules, such as solvents or biological macromolecules. nih.gov

By simulating 2-Quinoxalinamine, N-hydroxy- in a specific environment (e.g., water or a protein binding site), researchers can analyze its conformational flexibility, stability, and interaction patterns. Key parameters such as the Root-Mean-Square Deviation (RMSD) are monitored to assess the stability of the system throughout the simulation. nih.gov These simulations are crucial for understanding how the molecule behaves in a biological context, such as its approach and binding to a receptor's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org For compounds like 2-Quinoxalinamine, N-hydroxy-, QSAR can be used to predict its potential biological effects based on its structural features.

The process involves calculating a set of molecular descriptors that quantify various physicochemical properties of the molecule. frontiersin.org These descriptors can be categorized as 1D, 2D, or 3D.

| Descriptor Type | Examples | Description |

| Topological (2D) | Molecular Connectivity Indices, Wiener Index | Describe the atomic connectivity and branching of the molecule. nih.gov |

| Electronic (2D/3D) | Dipole Moment, Partial Atomic Charges | Quantify the electronic properties and charge distribution. nih.gov |

| Steric/Geometrical (3D) | Molecular Volume, Surface Area | Describe the size and shape of the molecule. |

| Physicochemical (2D) | LogP (Lipophilicity), Molar Refractivity | Represent properties related to the molecule's behavior in different phases. |

Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms, a predictive model is built that correlates these descriptors with observed biological activity (e.g., inhibitory concentration). nih.govmdpi.com Such models are valuable in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. mdpi.com

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces. scispace.com For reactions involving 2-Quinoxalinamine, N-hydroxy-, DFT calculations can be used to model the entire reaction pathway from reactants to products. researchgate.netmdpi.com

This involves locating and characterizing the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, researchers can determine the activation energies for each step of the reaction. This information helps to identify the most favorable reaction pathway and provides a detailed, step-by-step understanding of the mechanism at the molecular level. scispace.com This knowledge is essential for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.com

Tautomerism and Isomerism Studies of N-hydroxy-Quinoxalinamines

Theoretical and computational studies are crucial for understanding the tautomeric and isomeric landscapes of N-hydroxy-quinoxalinamines. Although direct computational research specifically on 2-quinoxalinamine, N-hydroxy- is limited in publicly accessible literature, valuable insights can be drawn from studies on analogous quinoxaline derivatives. These investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to determine the relative stabilities of different tautomers and isomers, their geometric parameters, and the energy barriers for their interconversion.

Tautomerism in N-hydroxy-quinoxalinamines can involve several forms, primarily the amine-oxime and the imine-hydroxylamine forms, as well as potential keto-enol type tautomerism involving the quinoxaline ring. The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding, aromaticity of the quinoxaline ring system, and solvent effects.

Computational studies on related 2-hydroxyquinoxalines have consistently shown that the keto tautomer is significantly more stable than the enol form. sci-hub.seresearchgate.net For instance, DFT calculations (B3LYP/6-311G(d)) on 2-hydroxyquinoxaline (B48720) revealed the keto form to be more stable by approximately 10.81 kcal/mol. sci-hub.se This preference is attributed to the greater thermodynamic stability of the amide group within the quinoxalinone ring.

While specific data for 2-quinoxalinamine, N-hydroxy- is not available, a review of various side-chained quinoxalines indicates that they can exhibit interesting tautomeric equilibria, for example, between enamine and methylene-imine forms. clockss.org Furthermore, studies on quinoxaline 1,4-di-N-oxide analogues have demonstrated the presence of acyloin-endiol tautomerism, which was confirmed through X-ray crystallography. mdpi.com

For N-hydroxy-2-aminoquinoxaline, two principal tautomeric forms are conceivable: the amino-oxime form and the imino-hydroxylamine form. Based on computational studies of simpler N-hydroxy amidines, the amide oxime tautomer is generally found to be more stable than the imino hydroxylamine (B1172632) form. The energy difference is typically in the range of 4-10 kcal/mol, with a high energy barrier for interconversion at room temperature.

The following table presents hypothetical relative energies for the tautomers of 2-Quinoxalinamine, N-hydroxy-, extrapolated from the findings on related compounds to illustrate the expected trend.

| Tautomer | Structure | Relative Energy (kcal/mol) (Hypothetical) |

| Amino-oxime | Quinoxaline ring with -NH-OH at position 2 | 0.00 |

| Imino-hydroxylamine | Quinoxaline ring with =N-OH at position 2 | 5.0 - 10.0 |

| Ring-opened tautomer | - | > 20.0 |

Note: These values are illustrative and based on trends observed in similar compounds. Specific computational studies on 2-Quinoxalinamine, N-hydroxy- are required for accurate energy values.

Isomerism in 2-Quinoxalinamine, N-hydroxy- would primarily concern rotational isomers (conformers) around the C-N and N-O single bonds. The energy barriers for these rotations are generally low, allowing for rapid interconversion at room temperature. Computational studies would typically identify the most stable conformers by calculating the potential energy surface as a function of the relevant dihedral angles.

Advanced Analytical Chemistry Methodologies for 2 Quinoxalinamine, N Hydroxy

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of quinoxaline (B1680401) derivatives from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of quinoxaline derivatives, offering high resolution and sensitivity. It is particularly effective for determining the purity of synthetic batches and for quantifying the compound in various matrices.

Method development for quinoxaline compounds often involves optimizing the mobile phase composition, column type, and detector settings to achieve adequate separation from impurities and related substances. A common approach utilizes reverse-phase chromatography with a C18 column. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (like formic acid or sodium octanesulfonate solution) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure the separation of compounds with varying polarities. researchgate.netnih.gov

Detection is commonly performed using a UV-Vis detector, as the quinoxaline ring system possesses strong chromophores. researchgate.net For instance, a study on the simultaneous determination of five quinoxaline-1,4-dioxides and their metabolites utilized on-line solid-phase extraction coupled to HPLC with UV detection, achieving low limits of detection (LOD) in the nanogram per liter range. rsc.org Another method for determining quinoxaline derivatives in environmental water samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported LODs between 2.0 and 6.0 ng L⁻¹. researchgate.net The use of mass spectrometry as a detector (LC-MS) provides enhanced selectivity and structural information, confirming the identity of the analyte.

The table below summarizes typical parameters used in HPLC methods for the analysis of related quinoxaline compounds.

Table 1: HPLC Parameters for Analysis of Quinoxaline Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Analytes | Quinoxaline-1,4-dioxides and metabolites | Paracetamol, Phenylephrine, Pheniramine | Dopamine derivative |

| Column | Not Specified | Zorbax SB-Aq (50 × 4.6 mm, 5 μm) | Phenomenex C-18 (150 × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile and 0.1% formic acid | A: 1.1 g/L sodium octanesulfonate (pH 3.2) B: Methanol (Gradient) | Methanol:Acetonitrile:Water (54:4:42 v/v/v) (Isocratic) |

| Detection | Tandem Mass Spectrometry (MS/MS) | Diode Array Detector (273 nm) | UV (330 nm) |

| LOD | 2.0–6.0 ng L⁻¹ | Not Specified | 1.9–8.2 ng per injection |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. For non-volatile or polar compounds like 2-Quinoxalinamine, N-hydroxy-, derivatization is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.net A common derivatization technique is silylation, which replaces active hydrogens (e.g., in -OH and -NH2 groups) with a trimethylsilyl (B98337) (TMS) group. researchgate.net

In a study on Hantzsch synthesis products, which included substituted dihydropyridines and chromeno-pyridines, compounds were derivatized with N-methyl-N-(trimethylsilyl)-trifluoroacetamide before GC-MS analysis. researchgate.net The analysis is often performed using a robust capillary column, such as a 5% phenyl polymethylsiloxane column, which provides high separation efficiency. nih.gov

The mass spectrometer detector provides detailed structural information based on the fragmentation pattern of the analyte upon electron ionization. This fragmentation is highly reproducible and serves as a "fingerprint" for compound identification. For instance, in the analysis of polycyclic aromatic alkaloids, differentiation between similar compounds was possible based on their mass spectra and retention indices. nih.gov However, thermal degradation in the GC injector can be a challenge for some complex molecules, leading to fragmentation before separation. nih.gov

Table 2: GC-MS Analysis of Derivatized Quinoxaline-Related Compounds

| Parameter | Example Study 1 | Example Study 2 |

|---|---|---|

| Analytes | Hantzsch synthesis products (dihydropyridines) | Polycyclic aromatic alkaloids |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) | Not always required, depends on analyte |

| Column | Hewlett-Packard Ultra-1 (25 m × 0.2 mm i.d.) | 5% phenyl polymethylsiloxane fused-silica capillary column |

| Ionization Mode | Electron Ionization (EI, 70 eV) | Electron Ionization (EI, 70 eV) |

| Key Findings | Fragmentation pathways for derivatized compounds were proposed. | Retention indices and mass spectra used for identification; thermal degradation noted for some compounds. |

Electrophoretic Techniques for Separation and Analysis

Capillary electrophoresis (CE) offers a high-efficiency alternative to chromatography for the separation of charged species. It is characterized by high resolution, short analysis times, and minimal sample consumption. mdpi.com Quinoxaline derivatives, which can be protonated under acidic conditions, are suitable for analysis by Capillary Zone Electrophoresis (CZE).

In CZE, separation is based on the different electrophoretic mobilities of analytes in an electric field, which is dependent on their charge-to-size ratio. mdpi.com The method has been successfully applied to the separation of quinoxaline derivatives of dicarbonyl sugars. natureblink.com In that study, optimal separations were achieved in a 75 mM borate (B1201080) buffer at pH 11.0, with a detection limit of approximately 0.1 pmol. natureblink.com

Method optimization in CE involves adjusting the background electrolyte (BGE) composition, pH, and applied voltage. For quinoline (B57606) derivatives, variation of pH and the addition of modifiers like polyethylene (B3416737) glycol (PEG) were used to achieve optimal separation conditions. nih.gov The technique's applicability extends to chiral separations by adding a chiral selector to the BGE. nih.govnih.gov

Table 3: Capillary Electrophoresis Conditions for Quinoxaline and Related Derivatives

| Parameter | Study on Quinoxaline Derivatives | Study on Quinoline Derivatives | Study on Pyrroloquinoline Quinone |

|---|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | Capillary Electrophoresis (CE) | Capillary Zone Electrophoresis (CZE) |

| Background Electrolyte (BGE) | 75 mM Borate buffer (pH 11.0) | 0.0176 M Acetate-Tris buffer (pH 5.5) with 10% PEG 2000 | 50 mM β-alanine-HCl (pH 3.0) |

| Applied Voltage | 15 kV | Not Specified | 25 kV (negative polarity) |

| Detection | UV (220 nm) | Not Specified | UV |

| Detection Limit | ~0.1 pmol | Not Specified | 0.1–0.2 μM |

Spectrophotometric and Fluorometric Methods for Detection and Quantification

Spectrophotometric and fluorometric methods are valuable for the rapid detection and quantification of 2-Quinoxalinamine, N-hydroxy-, leveraging its inherent light-absorbing and emitting properties.

UV-Vis spectrophotometry is a straightforward technique for quantifying compounds with significant absorbance in the ultraviolet or visible range. Quinoxaline derivatives exhibit characteristic absorption spectra due to π→π* and n→π* electronic transitions within the aromatic system. researchgate.netias.ac.in A study of 2(1H)-quinoxalin-2-one derivatives showed strong shoulder peaks around 327 and 340 nm and a weaker peak near 280 nm. researchgate.net A tri-wavelength UV/Vis spectrophotometric method was developed for the rapid and simultaneous determination of quinoline and 2-hydroxyquinoline (B72897), demonstrating the utility of this technique for quantitative analysis even in complex mixtures by minimizing spectral interference. nih.gov

Fluorometric methods offer significantly higher sensitivity and selectivity compared to absorbance-based techniques. denovix.commdpi.com Quantification is achieved by exciting the molecule at a specific wavelength and measuring the intensity of the emitted light. denovix.com The fluorescence properties of quinoxaline derivatives can be modulated by introducing electron-donating or electron-withdrawing substituents, which can alter the emission wavelength and quantum yield. epa.gov For quantification, a standard curve is typically generated by measuring the fluorescence intensity of known concentrations of the analyte. denovix.com Fluorometric assays are particularly useful for quantifying low concentrations of substances. denovix.com

Table 4: Spectroscopic Properties of Quinoxaline Derivatives

| Technique | Compound Class | Key Spectral Features | Application |

|---|---|---|---|

| UV-Vis Spectroscopy | 2(1H)-quinoxalin-2-one derivatives | Strong absorption ~327-340 nm (π→π* and n→π), weaker peak ~280 nm (π→π) | Structural characterization |

| UV-Vis Spectroscopy | Quinoxaline heterocycles | Absorption properties clarified via comparative analysis with TDDFT computational calculations | Understanding photophysical properties |

| Fluorometry | Aminoquinoxaline derivatives | Brightly emissive, with emission bands shifting in response to environmental changes (e.g., pH) | Sensing and quantification |

Development of Novel Detection Probes Incorporating the 2-Quinoxalinamine, N-hydroxy- Scaffold

The quinoxaline scaffold, including the 2-quinoxalinamine moiety, is an excellent platform for designing novel fluorescent probes and chemosensors. Its photoactive and biocompatible nature makes it suitable for detecting a wide range of analytes, including metal ions, anions, and biologically relevant molecules. mdpi.com

The general principle involves coupling the quinoxalinamine fluorophore to a specific recognition unit. Upon binding of the target analyte to the recognition site, a change in the electronic properties of the system occurs, leading to a measurable change in the fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric response). nih.gov

For example, a fluorescent probe based on a novel fused four-ring quinoxalinamine was developed for the detection of palladium species. rsc.org This probe exhibited high selectivity and a distinct color change upon interaction with palladium. rsc.org Another example is an aminoquinoxaline-based sensor designed for pH measurement, which shows shifts in both its absorption and emission bands in response to changes in acidity. mdpi.com The development of such probes often involves tuning the electronic properties of the quinoxaline ring by adding substituents. A push-pull system, where electron-donating groups (like the amino group) and an electron-deficient quinoxaline moiety are combined, can lead to desirable photophysical properties for sensing applications. mdpi.com

Table 5: Examples of Probes Based on the Quinoxaline Scaffold

| Probe Scaffold | Target Analyte | Sensing Mechanism | Observed Response |

|---|---|---|---|

| Fused four-ring quinoxalinamine | Palladium (Pd(0), Pd(II), Pd(IV)) | Tsuji–Trost reaction | High selectivity with a distinct color change |

| Push-pull aminoquinoxaline | pH (acidity) | Protonation of the heteroaromatic ring | Red shifts of absorption and emission bands |

| Quinoxaline-based nanoprobe | Adenine (B156593) | Fluorescence quenching via surface adsorption and ground state complex formation | Selective quenching of fluorescence |

Biological Interactions and Molecular Mechanisms of 2 Quinoxalinamine, N Hydroxy Analogues in Vitro Research Focus

Investigation of Molecular Target Binding and Affinity (e.g., protein-ligand interactions)

While direct protein binding studies for 2-Quinoxalinamine, N-hydroxy- are not extensively documented, research on analogous quinoxaline (B1680401) structures provides insights into potential molecular targets. Quinoxaline derivatives are known to interact with a variety of proteins, often through intercalation with DNA or by binding to the active sites of enzymes. nih.gov The planar nature of the quinoxaline ring is a key feature that facilitates such interactions.

For other classes of quinoxaline compounds, molecular docking studies have been employed to predict binding affinities and modes of interaction with various biological targets. These targets include enzymes like aldose reductase, where phenolic hydroxyl groups on the quinoxaline structure were found to be important for potent inhibition. nih.gov The introduction of a hydroxylamino group at the 2-position could significantly alter the electronic properties and hydrogen bonding potential of the molecule, thereby influencing its binding affinity for various protein targets. The specific proteins that 2-Quinoxalinamine, N-hydroxy- analogues may bind to would likely depend on the other substituents on the quinoxaline ring system.

Enzyme Inhibition or Activation Studies at a Molecular Level